Bopindolol malonate is derived from the parent compound pindolol, which is a non-selective beta-adrenergic blocker. Its chemical formula is with a molecular weight of approximately 380.48 g/mol . The compound is categorized under small molecules and is primarily utilized in experimental settings due to its pharmacological properties.
The synthesis of Bopindolol malonate involves several key steps:
Industrial Production: For large-scale production, the synthesis follows similar routes but emphasizes optimization for yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Bopindolol malonate features a complex molecular structure characterized by an indole core, which is essential for its biological activity. The structural formula can be represented as follows:
Bopindolol malonate can participate in various chemical reactions:
Bopindolol malonate acts primarily by blocking beta-adrenergic receptors (beta-1 and beta-2). This non-selective inhibition prevents the binding of catecholamines such as epinephrine and norepinephrine, leading to:
Bopindolol malonate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
LogP | 4.45 |
pKa (Strongest Acidic) | 16.8 |
pKa (Strongest Basic) | 9.29 |
Polar Surface Area | 63.35 Ų |
Number of Rotatable Bonds | 9 |
These properties suggest moderate lipophilicity, which may influence absorption and distribution within biological systems.
Bopindolol malonate has potential applications in various scientific fields:
Bopindolol malonate originated in the 1980s as a structural derivative of pindolol, designed to overcome limitations in pharmacokinetic duration and receptor dissociation kinetics. Researchers at Sandoz (now Novartis) developed it by esterifying the active metabolite 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) with a benzoate group, creating a prodrug activated by carboxylesterase-mediated hydrolysis in vivo [8] . Early animal studies demonstrated its 4-fold greater potency than propranolol in suppressing isoprenaline-induced tachycardia in dogs, alongside a remarkably sustained effect (>72 hours post-dose) [1] [5]. Clinical trials in healthy volunteers (1985) confirmed its prolonged action in humans, with significant inhibition of exercise-induced tachycardia persisting for 96 hours after a single 12-mg dose [5]. The addition of malonic acid optimized its crystallinity and stability for pharmaceutical use [4] [7].
Bopindolol malonate belongs to the third-generation beta-blockers, characterized by non-selectivity and intrinsic sympathomimetic activity (ISA). Its classification is defined by three key attributes:
Table 1: Comparative Classification of Select Beta-Blockers
Compound | β₁/β₂ Selectivity | ISA Activity | Duration of Action | Unique Properties |
---|---|---|---|---|
Bopindolol malonate | Non-selective | Yes | Very long (>24 h) | Prodrug, antioxidant effects |
Pindolol | Non-selective | Yes | Moderate (6–12 h) | High ISA potency |
Propranolol | Non-selective | No | Short (4–6 h) | Membrane stabilization |
Atenolol | β₁-selective | No | Moderate (12–24 h) | Renal excretion |
Metoprolol | β₁-selective | No | Moderate (12–24 h) | CYP2D6 metabolism |
Bopindolol malonate’s therapeutic relevance stems from its dual receptor interaction: competitive antagonism coupled with weak receptor stimulation. This ISA arises from its active metabolite 18-502, which partially activates β₁-ARs while blocking endogenous catecholamines [1] [3] . Key mechanistic features include:
Table 2: Key Metabolites and Their Pharmacological Roles
Metabolite | Receptor Affinity | Potency vs. Bopindolol | Primary Actions |
---|---|---|---|
18-502 | High (β₁-AR > β₂-AR) | 2–3x more potent | Partial agonism, antioxidant effects |
20-785 | Moderate (β₁-AR ≈ β₂-AR) | 2–3x less potent | Weak antagonism, prolonged clearance |
This multifaceted profile enables bopindolol malonate to lower blood pressure and heart rate without excessively suppressing cardiac output—a limitation of non-ISA beta-blockers [2] [5] . Its membrane-stabilizing activity further modulates cardiac excitability, enhancing antiarrhythmic potential [3] [10]. Research applications include exploring β-AR signaling pathways in hypertension, heart failure, and ischemia-reperfusion injury, where its ISA may offer hemodynamic advantages [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7